Quantitative determination of glaucocalyxin A in rat plasma by LC-MS/MS: Application to a preclinical pharmacokinetic study

Analytical Methods Pub Date: 2013-06-28 DOI: 10.1039/C3AY40611C

Abstract

A rapid and sensitive LC-MS/MS method for the determination of glaucocalyxin A (GLA) in rat plasma using oridonin as an internal standard was developed and validated. Chromatogram separation was performed on a reversed phase C18 column, using acetonitrile: 2 mM ammonium acetate containing 0.05% formic acid (45 : 55, v/v) as the mobile phase. Detection and quantification were carried out using a mass spectrometer by the multiple reaction monitoring (MRM) mode with negative electrospray ionization at m/z 331.1 → 313.3 for glaucocalyxin A and m/z 363.3 → 345.4 for IS, respectively. The calibration curves were linear over the range of 5–5000 ng mL−1, with the limit of quantification (LOQ) 5 ng mL−1. The intra- and inter-day precisions were less than 12% in terms of relative standard deviation (RSD), and the accuracy was within −1.96 to 8.17 % in terms of relative error (RE). The extraction recoveries ranged from 78.4% to 84.7% for rat plasma and no matrix effect was found in this method. The method was successfully applied to the characterization of the pharmacokinetic profile of glaucocalyxin A (GLA) in rats after following a single intravenous dose (15 mg kg−1) and three different oral doses (7.5 mg kg−1, 15 mg kg−1, and 30 mg kg−1).

Graphical abstract: Quantitative determination of glaucocalyxin A in rat plasma by LC-MS/MS: Application to a preclinical pharmacokinetic study
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